molecular formula C6H4BF4KO B13465506 Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate CAS No. 2149596-15-4

Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate

Cat. No.: B13465506
CAS No.: 2149596-15-4
M. Wt: 218.00 g/mol
InChI Key: LLCJVPLYJCWRJN-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound, with its unique structure, offers specific advantages in various chemical processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide typically involves the reaction of 3-fluoro-5-hydroxyphenylboronic acid with potassium fluoride and a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-fluorophenyltrifluoroborate
  • Potassium 3-hydroxyphenyltrifluoroborate

Uniqueness

Potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide stands out due to its unique combination of a trifluoroborate group and a hydroxyphenyl group. This combination provides enhanced stability and reactivity, making it a valuable reagent in various chemical processes. Compared to similar compounds, it offers better performance in oxidative conditions and greater versatility in cross-coupling reactions .

Properties

CAS No.

2149596-15-4

Molecular Formula

C6H4BF4KO

Molecular Weight

218.00 g/mol

IUPAC Name

potassium;trifluoro-(3-fluoro-5-hydroxyphenyl)boranuide

InChI

InChI=1S/C6H4BF4O.K/c8-5-1-4(7(9,10)11)2-6(12)3-5;/h1-3,12H;/q-1;+1

InChI Key

LLCJVPLYJCWRJN-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)F)O)(F)(F)F.[K+]

Origin of Product

United States

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